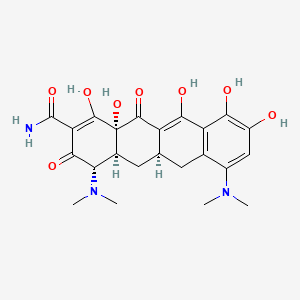

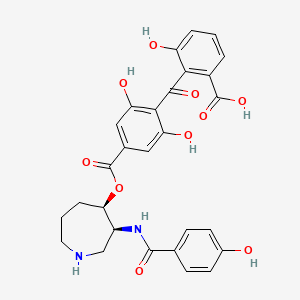

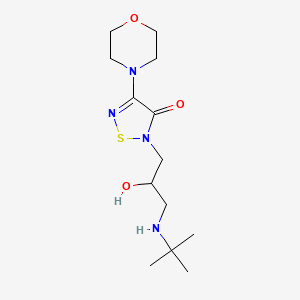

![molecular formula C28H28N2O B571615 {(3S)-1-[1-(2,3-二氢-1-苯并呋喃-5-基)乙基]吡咯烷-3-基}二苯乙腈 CAS No. 252317-48-9](/img/structure/B571615.png)

{(3S)-1-[1-(2,3-二氢-1-苯并呋喃-5-基)乙基]吡咯烷-3-基}二苯乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile, also known as {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile, is a useful research compound. Its molecular formula is C28H28N2O and its molecular weight is 408.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

科学研究中的苯并呋喃衍生物

苯并呋喃衍生物因其显著的生物活性而被广泛认可,包括抗肿瘤、抗菌、抗氧化和抗病毒特性。苯并呋喃化合物的多种生物活性使其成为化学和药物研究的焦点,使其成为天然药物开发的潜在先导化合物。值得注意的是,苯并呋喃及其衍生物已通过独特的技术(例如自由基环化级联反应和质子量子隧穿)应用于复杂分子的合成中,促进了具有高收率和最少副反应的具有挑战性的多环苯并呋喃化合物的构建 (苗等,2019)。此外,苯并呋喃抑制剂已被确认为对多种疾病和病症具有效力,凸显了它们在药物应用中的多功能性和潜力 (达乌德,2019)。

药物发现中的吡咯烷

吡咯烷,一个五元氮杂环,广泛用于药物化学中,以衍生出用于治疗人类疾病的化合物。其饱和性质允许有效探索药效团空间,因为 sp3 杂化,极大地促进了分子的立体化学和三维覆盖。这篇综述重点介绍了具有靶向选择性的生物活性分子,其特征在于吡咯烷环,讨论了空间因素对生物活性的影响,并提供了对所研究化合物的构效关系 (SAR) 的见解 (佩特里等,2021)。

属性

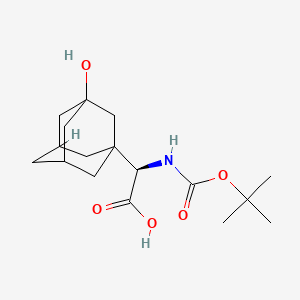

| { "Design of the Synthesis Pathway": "The synthesis pathway for {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile involves the synthesis of the key intermediate, 1-(2,3-Dihydro-1-benzofuran-5-YL)ethanone, followed by a series of reactions to form the final product.", "Starting Materials": [ "Benzene", "Benzoyl chloride", "1,3-dioxolane", "Sodium hydroxide", "3-pyrrolidinecarboxylic acid", "Diphenylacetonitrile", "2,3-dihydro-1-benzofuran-5-carboxylic acid", "Thionyl chloride", "Triethylamine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium carbonate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 1-(2,3-Dihydro-1-benzofuran-5-YL)ethanone", "i. Dissolve 2,3-dihydro-1-benzofuran-5-carboxylic acid (10 g) in thionyl chloride (50 mL) and reflux for 6 hours.", "ii. Remove excess thionyl chloride by distillation under reduced pressure.", "iii. Add triethylamine (10 mL) to the residue and stir for 30 minutes.", "iv. Add benzoyl chloride (10 g) dropwise and continue stirring for 2 hours.", "v. Pour the reaction mixture into ice water and extract with ethyl acetate.", "vi. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure.", "vii. Purify the product by column chromatography to obtain 1-(2,3-Dihydro-1-benzofuran-5-YL)ethanone (8 g, 62% yield).", "Step 2: Synthesis of {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile", "i. Dissolve 1-(2,3-Dihydro-1-benzofuran-5-YL)ethanone (5 g) and 3-pyrrolidinecarboxylic acid (6 g) in methanol (50 mL) and reflux for 12 hours.", "ii. Add sodium borohydride (1.5 g) and continue refluxing for 2 hours.", "iii. Cool the reaction mixture and add hydrochloric acid (10 mL) dropwise until the pH is 2.", "iv. Extract the mixture with ethyl acetate and wash the organic layer with water.", "v. Dry over sodium sulfate and concentrate under reduced pressure.", "vi. Purify the product by column chromatography to obtain the intermediate (5 g).", "vii. Dissolve the intermediate in acetic acid (50 mL) and add diphenylacetonitrile (5 g).", "viii. Add sodium carbonate (5 g) and stir for 12 hours at room temperature.", "ix. Extract the mixture with ethyl acetate and wash the organic layer with water.", "x. Dry over sodium sulfate and concentrate under reduced pressure.", "xi. Purify the product by column chromatography to obtain the final product {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile (3 g, 35% yield)." ] } | |

CAS 编号 |

252317-48-9 |

分子式 |

C28H28N2O |

分子量 |

408.5 g/mol |

IUPAC 名称 |

2-[1-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile |

InChI |

InChI=1S/C28H28N2O/c1-21(22-12-13-27-23(18-22)15-17-31-27)30-16-14-26(19-30)28(20-29,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-13,18,21,26H,14-17,19H2,1H3 |

InChI 键 |

NPYLNMONSZSLSP-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)OCC2)N3CCC(C3)C(C#N)(C4=CC=CC=C4)C5=CC=CC=C5 |

规范 SMILES |

CC(C1=CC2=C(C=C1)OCC2)N3CCC(C3)C(C#N)(C4=CC=CC=C4)C5=CC=CC=C5 |

同义词 |

(S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetonitrile; (S)-Darifenacin 2,2-Desdiphenylacetamide 2,2-Diphenylacetonitrile |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。